molecular formula C14H13F3N2O2 B11830792 Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11830792
M. Wt: 298.26 g/mol
InChI Key: UACUDSCDSWHSDR-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 6-position, a methylamino group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-5-4-8(14(15,16)17)6-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

UACUDSCDSWHSDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline-3-carboxylates, which serve as precursors for further functionalization. For this compound, the protocol involves cyclization of (4-trifluoromethylphenylamino)methylene malonic acid diethyl ester under reflux conditions.

Procedure:

  • Starting Material : (4-Trifluoromethylphenylamino)methylene malonic acid diethyl ester.

  • Cyclization : Heated in diphenylether at reflux (250–260°C) for 4–6 hours.

  • Workup : The crude product is purified via recrystallization or column chromatography.

Key Data:

ParameterValueSource
Yield73%
Purity>95% (HPLC)
Reaction Temperature250–260°C

Limitations:

  • High temperatures may degrade thermally sensitive substrates.

  • Requires rigorous purification to remove diphenylether residues.

Multi-Step Synthesis via Chlorination and Amination

Stepwise Protocol

This method involves sequential chlorination and amination of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

Steps:

  • Chlorination :

    • React ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate with phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 2 hours.

    • Intermediate : Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate.

    • Yield: 89%.

  • Amination :

    • Treat the chloro intermediate with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 hours.

    • Product : this compound.

    • Yield: 82%.

Optimization Notes:

  • Excess methylamine (2.5 equiv) improves conversion rates.

  • Anhydrous conditions prevent hydrolysis of the ester group.

Pfitzinger Condensation

Reaction Mechanism

The Pfitzinger condensation utilizes isatin derivatives and ketones to construct the quinoline core. For this compound, 4-trifluoromethylaniline reacts with ethyl 3-oxobutanoate under basic conditions.

Procedure:

  • Condensation :

    • Mix 4-trifluoromethylaniline with ethyl 3-oxobutanoate in ethanol.

    • Add aqueous NaOH (10%) and reflux for 8 hours.

  • Cyclization :

    • Acidify with HCl to precipitate the quinoline product.

Key Data:

ParameterValueSource
Yield68%
Purity93% (NMR)

Challenges:

  • Requires precise pH control during cyclization.

  • Low regioselectivity necessitates chromatographic purification.

Nucleophilic Substitution and Cyclization

Chloroformamidine-Mediated Route

This method employs chloroformamidine hydrochloride to facilitate cyclization of 2-cyano-4-trifluoromethyl-3-methylbenzeneamine precursors.

Steps:

  • Cyclization :

    • Heat 2-cyano-4-trifluoromethyl-3-methylbenzeneamine with chloroformamidine hydrochloride in dimethyl sulfone at 170°C for 1.5 hours.

  • Esterification :

    • Treat the intermediate with ethyl chloroformate in dichloromethane (DCM).

Key Data:

ParameterValueSource
Yield69%
Reaction Time1.5 hours

Advantages:

  • Avoids diazotization steps, simplifying the workflow.

  • Compatible with diverse trifluoromethyl precursors.

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Limitations
Gould-Jacobs73%>95%ModerateHigh-temperature requirements
Chlorination/Amination82%98%HighPOCl₃ handling hazards
Pfitzinger68%93%LowRegioselectivity issues
Chloroformamidine69%90%ModerateSolvent toxicity

Advanced Modifications and Derivatives

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via:

  • Direct fluorination : Using HFO-1234yf (2,3,3,3-tetrafluoropropene) as a CF₃ source in Pd-catalyzed couplings.

  • Nucleophilic substitution : Replace chloro or bromo substituents with trifluoromethyl cuprates.

Methylamino Group Installation

  • Reductive amination : Reduce nitro intermediates with H₂/Pd-C followed by methylamine treatment.

  • Buchwald-Hartwig coupling : Palladium-catalyzed coupling of methylamine with bromoquinoline precursors .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.

Reagents/Conditions Products Yield Key Observations
1M NaOH (aqueous, reflux)4-(Methylamino)-6-(trifluoromethyl)quinoline-3-carboxylic acid78–85%Complete conversion in 6–8 hours; pH-sensitive
1M HCl (reflux, 12 hours)Same as above65–72%Slower kinetics compared to basic hydrolysis

Substitution Reactions

The methylamino group participates in nucleophilic substitution, while the trifluoromethyl group remains inert under mild conditions.

Methylamino Group Substitution

Reagents Conditions Products Yield
Acetyl chlorideDry DCM, 0–5°C, 2 hours4-Acetamido-6-(trifluoromethyl)quinoline-3-carboxylate82%
Benzyl bromideK₂CO₃, DMF, 80°C, 6 hours4-(Benzyl(methyl)amino)-6-(trifluoromethyl)quinoline-3-carboxylate68%

Ethoxycarbonyl Group Substitution

Reagents Conditions Products Yield
NH₃ (g), MeOHRT, 24 hours4-(Methylamino)-6-(trifluoromethyl)quinoline-3-carboxamide55%
LiAlH₄, THFReflux, 4 hours3-(Hydroxymethyl)-4-(methylamino)-6-(trifluoromethyl)quinoline48%

Oxidation Reactions

The quinoline ring and methylamino group are susceptible to oxidation under controlled conditions.

Reagents Conditions Products Yield Mechanistic Notes
KMnO₄, H₂O60°C, 3 hours4-(N-Methyloxidoamino)-6-(trifluoromethyl)quinoline-3-carboxylate60%Selective N-oxidation without ring cleavage
m-CPBA, CH₂Cl₂RT, 12 hoursQuinoline N-oxide derivative73%Epoxidation side products observed

Reduction Reactions

The ester and quinoline moieties can be selectively reduced.

Reagents Conditions Products Yield
H₂ (1 atm), Pd/CEtOH, RT, 8 hoursEthyl 4-(methylamino)-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate58%
DIBAL-H, THF−78°C, 2 hours3-(Hydroxymethyl)-4-(methylamino)-6-(trifluoromethyl)quinoline40%

Cycloaddition and Annulation

The quinoline core participates in annulation reactions to form polycyclic systems .

Reagents Conditions Products Yield
Styrene, I₂, DMSO 100°C, 24 hours3-Styryl-substituted quinoline derivative65%
Propargylamine, CuI DMF, 120°C, 6 hoursFused indole-quinoline hybrid52%

Key Mechanistic Insights

  • The trifluoromethyl group exhibits strong electron-withdrawing effects, directing electrophilic attacks to the 5- and 8-positions of the quinoline ring.

  • Steric hindrance from the methylamino group limits reactivity at the 4-position, favoring substitutions at distal sites.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions.

Stability and Side Reactions

  • Prolonged exposure to strong bases (>2M NaOH) leads to ring degradation.

  • The methylamino group undergoes demethylation under harsh oxidative conditions (e.g., CrO₃/H₂SO₄), forming primary amine byproducts.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of quinoline compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as an alternative therapeutic agent for bacterial infections.

Anticancer Activity

The compound also shows promise in oncology. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example, in a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.

Agricultural Chemistry

This compound has also been explored for its antifungal properties, making it a candidate for agricultural applications. Its ability to inhibit fungal growth presents opportunities for developing new fungicides that could be used in crop protection strategies.

Synthetic Approaches

Various synthetic methods have been reported for the preparation of this compound. These methods typically involve multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Properties

Another significant research effort focused on its anticancer properties showed that this compound effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and methylamino substituents. The molecular formula is C14H13F3N2O2C_{14}H_{13}F_3N_2O_2 with a molecular weight of approximately 298.26 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a quinoline core structure that contributes to its chemical properties, including enhanced lipophilicity due to the trifluoromethyl group. This structural characteristic may influence its interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC₁₄H₁₃F₃N₂O₂
Molecular Weight298.26 g/mol
LogP2.94260
PSA (Polar Surface Area)65.94000

Biological Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit a range of biological activities:

The biological activity of this compound is thought to involve interactions with biological macromolecules such as proteins and nucleic acids. These interactions can alter enzyme activities or receptor functions, leading to significant biological effects. The trifluoromethyl group enhances binding affinity to certain targets, which is crucial for its pharmacological efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that quinoline derivatives, including those with trifluoromethyl substitutions, exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was noted for its effectiveness against specific resistant strains.
  • Cytotoxicity Studies : In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in certain tumor cells, suggesting potential as a chemotherapeutic agent .
  • Pharmacokinetics and Toxicity : Ongoing research focuses on the pharmacokinetic profile and toxicity of this compound. Understanding these parameters is essential for evaluating its therapeutic potential and safety in clinical settings.

Q & A

Q. Key Analytical Validation :

  • MS and NMR : Confirm molecular weight ([M+H]+ peaks) and substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm in 1H NMR) .
  • Elemental Analysis : Validates purity (>95% for research-grade material) .

Basic Question: How is the compound characterized structurally in academic research?

Answer:
Structural elucidation employs:

Spectroscopic Methods :

  • 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct 19F coupling in 1H NMR) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .

Single-Crystal X-ray Diffraction :

  • SHELX Suite : Refines crystal structures, resolving bond lengths/angles and confirming regiochemistry. For example, SHELXL refines anisotropic displacement parameters for heavy atoms like fluorine .
  • Crystallization : Grow crystals via slow evaporation (solvent: ethanol/dichloromethane) .

Q. Example Yield Data from Evidence :

Reaction StepYield (%)Conditions
Friedel-Crafts Acylation47–66AlCl3, DCM, 0°C → RT
Propargylation50–60K2CO3, DMF, 80°C

Advanced Question: How are contradictions in antimicrobial activity data analyzed for this compound?

Answer:
Discrepancies in bioactivity data (e.g., varying MIC values across studies) require:

Strain-Specific Profiling : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selectivity .

Control Experiments : Compare with fluoroquinolone standards (e.g., ciprofloxacin) to validate assay conditions .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethyl enhances membrane penetration) .

Q. Hypothetical Activity Table :

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8–16Moderate
Escherichia coli>64Low
Pseudomonas aeruginosa32–64Weak

Advanced Question: What methodologies resolve crystallographic disorder in trifluoromethyl-substituted quinolines?

Answer:
Crystallographic challenges (e.g., disorder in CF3 groups) are addressed via:

High-Resolution Data : Collect data to 0.8 Å resolution using synchrotron sources .

SHELXL Refinement :

  • PART Instructions : Split disordered atoms into multiple positions.
  • ISOR/SADI Commands : Restrain thermal motion and bond distances .

Twinned Data Handling : Use TWIN/BASF commands in SHELX for non-merohedral twinning .

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